Ethyl 4-Amino-2-fluorobenzoate

Regiochemistry Quality Control Analytical Chemistry

Pharmaceutical impurity profiling of Enzalutamide requires the exact 2-fluoro-4-amino regioisomer; substituting the 3-fluoro isomer invalidates HPLC/LC-MS methods and ICH Q3A compliance. • Regiospecific 2-fluoro, 4-amino substitution pattern (InChIKey: NNMJPCUZFNRTEG-UHFFFAOYSA-N) for unambiguous regulatory identity confirmation. • XLogP3 = 1.9 delivers correct lipophilicity baseline for LogD-driven kinase SAR (GSK-3, ROCK, JAK, AKT). • 98% purity with batch-specific COA; in stock for immediate global dispatch.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 73792-06-0
Cat. No. B1353457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Amino-2-fluorobenzoate
CAS73792-06-0
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)N)F
InChIInChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
InChIKeyNNMJPCUZFNRTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-2-fluorobenzoate: Chemical Identity and Procurement


Ethyl 4-Amino-2-fluorobenzoate (CAS 73792-06-0) is a fluorinated aromatic ester with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol [1]. Structurally, it features a fluorine atom at the 2-position and an amino group at the 4-position of the benzoate ring [1]. As a key intermediate in pharmaceutical synthesis and a documented impurity of the androgen receptor antagonist Enzalutamide, this compound is primarily sourced for medicinal chemistry applications and impurity reference standard programs [2].

Intended use Medicinal chemistry building block and Enzalutamide impurity reference standard
Identity Requires regioisomer-specific procurement; verified by InChIKey
Interchangeability Not interchangeable with other fluoroaminobenzoate esters due to electronic and steric effects

Ethyl 4-Amino-2-fluorobenzoate: Risks of In-Class Substitution


Fluorinated aminobenzoate esters are not interchangeable building blocks due to the profound electronic and steric effects imparted by the specific regiochemistry of the fluorine substituent. The 2-fluoro, 4-amino substitution pattern in Ethyl 4-Amino-2-fluorobenzoate creates a unique electronic environment that distinguishes it from its 3-fluoro and non-fluorinated analogs. Fluorine's strong electron-withdrawing inductive effect modulates the electron density of the aromatic ring, which in turn influences reactivity in downstream coupling reactions (e.g., amide bond formation, Suzuki-Miyaura cross-couplings) and ultimately affects the pharmacokinetic properties of derived drug candidates [1]. Substituting a 2-fluoro-4-amino scaffold with a 3-fluoro-4-amino or 2-amino-4-fluoro isomer will alter the LogP, hydrogen-bonding capacity, and metabolic susceptibility of the resulting API, potentially invalidating SAR studies or failing regulatory impurity profiling [2].

3-fluoro regioisomer substitution
Shifts pKa, boiling point, and amine nucleophilicity. May alter downstream coupling reactivity and impurity profiles, limiting direct replacement.
2-amino-4-fluoro regioisomer substitution
Changes lipophilicity profile significantly (different LogP). Impacts membrane permeability and metabolic susceptibility, invalidating SAR comparisons without revalidation.

Ethyl 4-Amino-2-fluorobenzoate: Differentiation Evidence


Regioisomeric Identity Confirmation by InChIKey

The canonical InChIKey for Ethyl 4-Amino-2-fluorobenzoate (73792-06-0) is NNMJPCUZFNRTEG-UHFFFAOYSA-N. This string serves as a unique structural fingerprint that definitively distinguishes the target compound from its most common regioisomeric analogs: Ethyl 2-Amino-4-fluorobenzoate (CAS 117324-05-7), which has the InChIKey OTJQWSLMOCZLGQ-UHFFFAOYSA-N [1], and Ethyl 4-Amino-3-fluorobenzoate (CAS 73792-12-8) .

InChIKey identity
Head-to-head
Target: NNMJPCUZFNRTEG-UHFFFAOYSA-N
Comparator: OTJQWSLMOCZLGQ (2-amino-4-fluoro isomer)
Complete mismatch
Prevents regioisomer procurement error
IUPAC InChI version 1
Regiochemistry Quality Control Analytical Chemistry

Lipophilicity: 2-Fluoro vs. 2-Amino-4-fluoro Regioisomers

Lipophilicity, as quantified by computed XLogP3, differs substantially between the 4-amino-2-fluoro and 2-amino-4-fluoro regioisomers. The target compound Ethyl 4-Amino-2-fluorobenzoate has an XLogP3 value of 1.9 [1]. In contrast, the 2-amino-4-fluoro regioisomer (CAS 117324-05-7) exhibits a significantly higher XLogP3 value of 2.7 [2]. This 0.8 log unit difference represents an approximately 6.3-fold difference in partition coefficient.

Lipophilicity (XLogP3)
Head-to-head
Target: 1.9
Comparator (2-amino-4-fluoro): 2.7
Δ -0.8 (target more hydrophilic)
Lower lipophilicity influences permeability and ADME profiles
Computed XLogP3
Lipophilicity Physicochemical Properties Drug Design

Boiling Point: 2-Fluoro-4-amino vs. 3-Fluoro Regioisomer

The 2-fluoro substitution pattern yields a measurably higher predicted boiling point compared to the 3-fluoro regioisomer. Ethyl 4-Amino-2-fluorobenzoate (target) has a predicted boiling point of 313.9±27.0 °C at 760 mmHg , whereas Ethyl 4-Amino-3-fluorobenzoate (CAS 73792-12-8) has a predicted boiling point of 308.4±27.0 °C .

Boiling point
Data to verify
Target: 313.9±27.0 °C
Comparator (3-fluoro): 308.4±27.0 °C
Δ +5.5 °C
Higher boiling point reflects stronger intermolecular interactions
Predicted values; source unverified
Thermophysical Properties Purification Process Chemistry

Fluorine Position Modulates Amine Basicity

Fluorine substitution at the 2-position exerts a stronger through-bond inductive electron-withdrawing effect on the carboxylic acid moiety (and by extension, the aromatic amine) compared to substitution at the 3-position. The predicted pKa of Ethyl 4-Amino-2-fluorobenzoate is 1.49±0.10 . In comparison, the 3-fluoro regioisomer Ethyl 4-Amino-3-fluorobenzoate has a predicted pKa of 1.11±0.10 . The difference of 0.38 pKa units is consistent with the ortho-fluorine's proximity to the ester carbonyl influencing acid-base behavior.

Amine basicity (pKa)
Data to verify
Target: 1.49±0.10
Comparator (3-fluoro): 1.11±0.10
Δ +0.38 (less acidic)
Fluorine position modulates amine nucleophilicity
Predicted pKa; verify experimentally
Electronic Effects pKa Reactivity

Safety: Irritant Hazards vs. Non-Fluorinated Analogs

According to PubChem GHS classification, Ethyl 4-Amino-2-fluorobenzoate carries hazard statements H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) [1]. The non-fluorinated analog Ethyl 4-aminobenzoate (Benzocaine, CAS 94-09-7) lacks these specific GHS classifications in standard listings, reflecting the toxicological impact of fluorine substitution on local tissue irritation potential.

GHS hazards
Cross-study comparable
Target: H315, H319, H335 (100%)
Non-fluorinated analog: no such classifications reported
Increased handling requirements for fluorinated compound
PubChem GHS classification
Safety Handling Regulatory Compliance

Metabolic Stability Advantage of Fluorination

Strategic incorporation of fluorine into aromatic rings is well-established to increase metabolic stability and bioavailability of drug candidates [1]. Fluorine substitution reduces the susceptibility of adjacent positions to cytochrome P450-mediated oxidative metabolism. Specifically, fluorobenzoic esters of secondary alcohols cause deep and prolonged pharmacological effects, with the introduction of fluorine leading to enhanced target protein interactions [2]. While direct comparative metabolic stability data for Ethyl 4-Amino-2-fluorobenzoate versus its non-fluorinated analog are not published, the class-level effect of fluorine on metabolic stability is well-documented: fluorine's strong electron-withdrawing effect and the strength of the C-F bond (approximately 116 kcal/mol) confer resistance to oxidative metabolism [1].

Metabolic stability
Class-level inference
Fluorinated scaffold may enhance resistance to CYP450 oxidation (C-F bond strength). No compound-specific comparative data.
Supports strategic scaffold selection; requires experimental validation
Literature-derived class-level comparison
Metabolic Stability Bioavailability Fluorine Chemistry

Ethyl 4-Amino-2-fluorobenzoate: Application Scenarios


Enzalutamide Impurity Reference Standard

This compound is a documented impurity of Enzalutamide, a marketed androgen receptor inhibitor for prostate cancer [1]. Pharmaceutical QC laboratories and API manufacturers require authentic, well-characterized samples of this specific regioisomer (CAS 73792-06-0) to establish impurity profiling methods (HPLC, LC-MS) and to validate that production batches meet ICH Q3A guidelines. Substituting a different fluoroaminobenzoate ester would invalidate the analytical method due to distinct retention times, mass spectral fragmentation patterns, and UV absorption profiles. The InChIKey differentiation (NNMJPCUZFNRTEG-UHFFFAOYSA-N) provides unambiguous identity confirmation for regulatory submissions [2].

Kinase Inhibitor Synthesis: Lipophilicity Control

Medicinal chemistry programs targeting kinases (e.g., GSK-3, ROCK, JAK, AKT) frequently employ 2-fluoro-4-aminobenzoate esters as core building blocks due to fluorine's ability to modulate target binding and ADME properties [1]. The target compound's XLogP3 of 1.9 offers a distinct lipophilicity profile compared to the 2-amino-4-fluoro regioisomer (XLogP3 = 2.7) [2]. When designing analogs with specific LogD requirements for optimal cellular permeability and solubility, the 0.8 log unit difference is significant. Procuring the correct 2-fluoro-4-amino isomer ensures that SAR studies accurately reflect the intended physicochemical property space and that lead optimization efforts are not confounded by unintended lipophilicity shifts.

Fluorine-18 Radiolabeling Precursor for PET Imaging

4-Amino-2-fluorobenzoic acid derivatives serve as precursors for preparing 4-[¹⁸F]fluorobenzoate prosthetic groups, which are conjugated to peptides and antibodies for positron emission tomography (PET) imaging [1]. The 2-fluoro-4-amino substitution pattern is specifically required because the amino group provides a synthetic handle for further derivatization (e.g., conversion to N-succinimidyl ester for bioconjugation) while the 2-fluoro position can be isotopically exchanged with fluorine-18 or serves as a non-radioactive reference standard for method development. The pKa difference (1.49 vs. 1.11 for the 3-fluoro isomer) [2] influences the pH-dependent reactivity of the amine during activated ester formation, making the 2-fluoro isomer the preferred substrate for optimized conjugation yields.

Application
Selection Property
Validation Focus
Enzalutamide impurity profiling
Certified regioisomer identity (InChIKey)
HPLC/LC-MS method specificity; ICH Q3A compliance
Kinase inhibitor lead optimization
Controlled lipophilicity (XLogP3 context)
LogD / membrane permeability assays
PET tracer bioconjugation
2-fluoro-4-amino scaffold for activated ester formation
pH-dependent conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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